N-(3,4-dimethoxyphenyl)benzenesulfonamide

Description

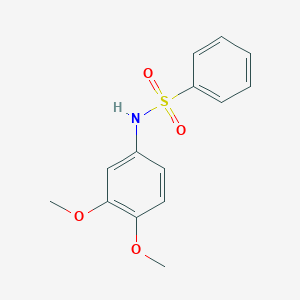

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-18-13-9-8-11(10-14(13)19-2)15-20(16,17)12-6-4-3-5-7-12/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMVSQUGEOFWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355593 | |

| Record name | N-(3,4-dimethoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62035-67-0 | |

| Record name | N-(3,4-dimethoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of N-(3,4-dimethoxyphenyl)benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the N-(3,4-dimethoxyphenyl)benzenesulfonamide. This compound belongs to the sulfonamide class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines a representative synthetic protocol and expected characterization data based on established chemical principles and data from closely related analogues.

Synthesis

The synthesis of this compound is typically achieved through the reaction of 3,4-dimethoxyaniline with benzenesulfonyl chloride. This is a classic nucleophilic substitution reaction at the sulfonyl group, where the amino group of the aniline derivative acts as the nucleophile. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

Experimental Protocol

The following is a representative experimental protocol based on procedures for structurally similar compounds.[1][2]

Materials:

-

3,4-Dimethoxyaniline

-

Benzenesulfonyl chloride

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethoxyaniline (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods and physical constant determination. The following tables summarize the expected characterization data, which is extrapolated from data for analogous compounds.[2][3]

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₄H₁₅NO₄S |

| Molecular Weight | 293.34 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected in the range of 100-150 °C |

Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | d | 2H | Protons ortho to SO₂ |

| ~7.4-7.6 | m | 3H | Protons meta and para to SO₂ |

| ~6.8 | d | 1H | Aromatic CH |

| ~6.7 | d | 1H | Aromatic CH |

| ~6.6 | dd | 1H | Aromatic CH |

| ~6.5 (broad s) | s | 1H | NH |

| ~3.85 | s | 3H | OCH₃ |

| ~3.80 | s | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~149 | Aromatic C-O |

| ~145 | Aromatic C-O |

| ~140 | Aromatic C-S |

| ~133 | Aromatic CH |

| ~130 | Aromatic C-N |

| ~129 | Aromatic CH |

| ~127 | Aromatic CH |

| ~112 | Aromatic CH |

| ~111 | Aromatic CH |

| ~105 | Aromatic CH |

| ~56.0 | OCH₃ |

| ~55.9 | OCH₃ |

Table 3: Predicted FT-IR Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~3250 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1340 | Asymmetric SO₂ stretch |

| ~1160 | Symmetric SO₂ stretch |

| ~930 | S-N stretch |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Assignment |

| 293 | [M]⁺ |

| 152 | [M - C₆H₅SO₂]⁺ |

| 141 | [C₆H₅SO₂]⁺ |

| 77 | [C₆H₅]⁺ |

Biological Context and Potential Signaling Pathways

Sulfonamides are a well-established class of pharmacophores with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6] While the specific biological targets of this compound are not extensively studied, related compounds are known to interact with various enzymes and receptors. For instance, some sulfonamides act as inhibitors of carbonic anhydrase or as antagonists of endothelin receptors.[7] The potential biological activities could be explored in assays targeting inflammation, microbial growth, or cell proliferation.

This technical guide serves as a foundational resource for the synthesis and characterization of this compound. The provided protocols and data, while based on representative examples, offer a solid starting point for researchers in the field of medicinal chemistry and drug development. Further experimental work is encouraged to establish the specific properties and biological activities of this compound.

References

- 1. N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(3,4-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]

- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

An In-depth Technical Guide on the Physicochemical Properties of N-(3,4-dimethoxyphenyl)benzenesulfonamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamides are a class of organic compounds characterized by a benzenesulfonyl group attached to a nitrogen atom. This scaffold is a key pharmacophore in a wide array of therapeutic agents due to its ability to mimic a peptide bond and engage in hydrogen bonding with biological targets. The substituent on the phenyl ring and the nature of the nitrogen substitution significantly influence the physicochemical and biological properties of these molecules. This guide focuses on the physicochemical properties of N-(3,4-dimethoxyphenyl)benzenesulfonamide and its close analogs, providing a comprehensive overview for researchers in drug discovery and development. Due to the limited availability of experimental data for the specific title compound, this guide leverages data from closely related structures to provide a predictive overview.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Key parameters such as solubility, lipophilicity (logP), and acid dissociation constant (pKa) govern absorption, distribution, metabolism, and excretion (ADME).

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | pKa | Solubility | Reference |

| Benzenesulfonamide | C₆H₇NO₂S | 157.19 | 149-152 | 0.32-0.58 | 10.24 | Soluble in methanol | [1][2] |

| N-(3,4-Dimethylphenyl)benzenesulfonamide | C₁₄H₁₅NO₂S | 261.33 | 141 | Not Available | Not Available | Not Available | [3][4] |

| N-(4-methoxyphenyl)benzenesulfonamide | C₁₃H₁₃NO₃S | 263.30 | Not Available | Not Available | Not Available | Not Available | |

| N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide | C₁₄H₁₃F₂NO₄S | 329.31 | Not Available | Not Available | Not Available | Not Available | [5] |

Experimental Protocols

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction between 3,4-dimethoxyaniline and benzenesulfonyl chloride. The following protocol is adapted from the synthesis of a structurally related compound, N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide[5].

Synthesis of this compound

Materials:

-

3,4-dimethoxyaniline

-

Benzenesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Water

-

Magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 1.0 mmol of 3,4-dimethoxyaniline in dichloromethane.

-

Add 1.2 mmol of benzenesulfonyl chloride to the solution.

-

Add a slight excess of triethylamine to the reaction mixture to act as a base and scavenger for the HCl byproduct.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, evaporate the solvent under reduced pressure.

-

Treat the residue with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

-

Evaporate the solvent from the pure fractions to yield this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Melting Point Analysis: To assess the purity of the compound.

Biological Activities and Signaling Pathways of Benzenesulfonamide Analogs

While specific biological data for this compound is not available, the benzenesulfonamide scaffold is present in a wide range of biologically active molecules. These compounds are known to exhibit various pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral effects[6]. The mechanism of action often involves the inhibition of specific enzymes.

For instance, many antibacterial sulfonamides function by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. In cancer therapy, certain benzenesulfonamide derivatives act as inhibitors of carbonic anhydrases or protein kinases, which are often dysregulated in cancer cells.

Illustrative Signaling Pathway: General Kinase Inhibition

Many benzenesulfonamide-containing drugs target protein kinases. The following diagram illustrates a simplified, generic signaling pathway that can be inhibited by such a compound.

Caption: A generic kinase signaling cascade and its inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of a novel benzenesulfonamide derivative.

Caption: A standard workflow for drug discovery.

Conclusion

This compound represents an interesting scaffold for further investigation in medicinal chemistry. While direct experimental data for this specific molecule is sparse, this guide provides a framework for its synthesis and characterization based on closely related analogs. The known biological activities of the broader benzenesulfonamide class suggest that this compound and its derivatives could be promising candidates for development as therapeutic agents. Further research is warranted to fully elucidate the physicochemical properties and biological activities of this compound.

References

- 1. jbaar.journals.ekb.eg [jbaar.journals.ekb.eg]

- 2. Human Metabolome Database: Showing metabocard for Benzenesulfonamide (HMDB0248984) [hmdb.ca]

- 3. N-(3,4-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(3,4-dimethoxyphenyl)benzenesulfonamide and Its Analogues

This technical guide provides a comprehensive overview of the synthesis and crystal structure analysis of N-(3,4-dimethoxyphenyl)benzenesulfonamide and its structurally related analogues. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols and comparative structural data. While a definitive crystal structure for this compound is not publicly available, this guide leverages data from closely related compounds to infer its likely structural characteristics.

Introduction to Benzenesulfonamides

Benzenesulfonamides are a class of organic compounds characterized by a benzenesulfonyl group attached to an amine. This scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[1][2][3][4] The three-dimensional arrangement of atoms within the crystal lattice of these compounds is crucial for understanding their structure-activity relationships, guiding the design of new therapeutic agents.

Synthesis Protocols

The synthesis of N-(3,4-disubstituted-phenyl)benzenesulfonamides generally involves the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base. The following protocols, adapted from the synthesis of analogous compounds, can be applied to produce this compound.

General Synthesis of N-(Aryl)benzenesulfonamides

A common synthetic route involves the reaction of an aniline derivative with a sulfonyl chloride in a suitable solvent with a base to neutralize the HCl byproduct.

Example Protocol for a related compound, N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide:

To a solution of 3,4-dimethoxyaniline (16.26 mmol) in dichloromethane (50 mL) and pyridine (4 mL), 4-methoxybenzenesulfonyl chloride (16.26 mmol) is slowly added. The reaction mixture is stirred at room temperature for 12 hours. Following the reaction, it is treated with 2N HCl and 5% NaHCO3, washed with brine, and dried over anhydrous Na2SO4. The solvent is then evaporated to yield the product, which can be further purified by crystallization.

General Workflow for Synthesis and Crystallization:

Caption: Workflow for the synthesis and crystallization of N-aryl benzenesulfonamides.

Crystal Structure Analysis of Analogous Compounds

The crystal structures of several analogues provide insight into the expected molecular geometry and packing of this compound. Key parameters from related structures are summarized below.

Crystallographic Data

The following table summarizes the crystallographic data for three related benzenesulfonamide derivatives. These compounds all crystallize in the monoclinic space group.

| Parameter | N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide[5] | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide[6] | N-(3,4-Dimethylphenyl)benzenesulfonamide[7][8] |

| Formula | C₁₄H₁₃F₂NO₄S | C₁₈H₂₃NO₄S | C₁₄H₁₅NO₂S |

| Molar Mass | 329.31 | 349.43 | 261.33 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c | C2/c |

| a (Å) | 12.2886 (10) | 5.7814 (4) | 24.2129 (12) |

| b (Å) | 8.5662 (7) | 13.9861 (12) | 9.2616 (5) |

| c (Å) | 14.5546 (12) | 21.9791 (18) | 16.5584 (16) |

| β (˚) | 109.655 (2) | 92.949 (4) | 132.014 (2) |

| Volume (ų) | 1442.8 (2) | 1774.9 (2) | 2758.9 (3) |

| Z | 4 | 4 | 8 |

Key Molecular Geometry Parameters

The geometry around the sulfur atom in benzenesulfonamides typically adopts a distorted tetrahedral configuration. The dihedral angle between the two aromatic rings is a key feature describing the overall molecular conformation.

| Parameter | N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide[5] | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide[6] | N-(3,4-Dimethylphenyl)benzenesulfonamide[7] |

| S=O Bond Lengths (Å) | Not specified | 1.4195 (15), 1.4210 (15) | Not specified |

| S-N Bond Length (Å) | Not specified | 1.6391 (17) | Not specified |

| S-C Bond Length (Å) | Not specified | 1.7538 (19) | Not specified |

| O-S-O Angle (˚) | Not specified | 119.54 (10) | Not specified |

| Dihedral Angle between Rings (˚) | 66.05 (9) | 29.14 (7) | 64.5 (3) |

Intermolecular Interactions and Crystal Packing

The crystal packing of benzenesulfonamides is often stabilized by a network of intermolecular hydrogen bonds and other weak interactions. In the case of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide, intermolecular N-H···O hydrogen bonds link the molecules into a one-dimensional chain.[5] Similarly, the crystal structure of N-(3,4-Dimethylphenyl)benzenesulfonamide features supramolecular chains formed via N-H···O hydrogen bonds.[7] For N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide, the crystal structure is stabilized by weak C-H···O and π-π interactions.[6]

Logical Flow of Crystallographic Analysis:

Caption: A logical workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the specific crystal structure of this compound remains to be determined, a comprehensive analysis of its close analogues provides significant insights into its likely structural features. It is expected to adopt a monoclinic crystal system with a distorted tetrahedral geometry around the sulfur atom. The molecular conformation will be characterized by a significant dihedral angle between the phenyl rings, and the crystal packing is anticipated to be stabilized by N-H···O hydrogen bonds. The synthetic protocols and analytical workflows detailed in this guide provide a robust framework for the future synthesis and crystallographic characterization of this and other novel benzenesulfonamide derivatives.

References

- 1. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 2. researchgate.net [researchgate.net]

- 3. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]

- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(3,4-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of N-(3,4-dimethoxyphenyl)benzenesulfonamide: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide offers an in-depth exploration of the solubility characteristics of N-(3,4-dimethoxyphenyl)benzenesulfonamide, a key benzenesulfonamide derivative. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the compound's solubility in various solvents, detailed experimental protocols for its determination, and insights into its potential biological significance.

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. The solubility of these compounds is a critical parameter influencing their bioavailability and therapeutic efficacy. Understanding the solubility profile of this compound is therefore paramount for its potential development as a therapeutic agent.

Core Principles of Sulfonamide Solubility

Benzenesulfonamides, as a class of compounds, generally exhibit low solubility in aqueous solutions due to the hydrophobic nature of the benzene ring.[1] However, their solubility is significantly enhanced in organic solvents, particularly in alcohols and acetone.[1] The solubility of sulfonamides is also influenced by the pH of the medium, as the sulfonamide group can ionize, leading to increased solubility under alkaline conditions.[1] The presence of co-solvents can further modify the solubility profile.

Quantitative Solubility Data of Structurally Related Sulfonamides

To provide a comparative context, the following table summarizes the solubility of benzenesulfonamide, the parent compound, in various solvents. This data offers a valuable reference point for estimating the solubility of its derivatives.

| Solvent | Solubility (g/L) | Temperature (°C) |

| Water | 4.3 | Not Specified |

Table 1: Solubility of Benzenesulfonamide in Water.[2]

It is important to note that the introduction of the 3,4-dimethoxyphenyl group will alter the physicochemical properties of the molecule, likely influencing its solubility relative to the parent benzenesulfonamide.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A robust and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[3][4] This protocol provides a reliable means to ascertain the saturation concentration of this compound in a given solvent.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide)

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples at a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the shaker bath for a sufficient time to permit the sedimentation of the excess solid.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step must be performed quickly to prevent temperature changes that could affect solubility.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Data Analysis: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

Potential Biological Significance and Signaling Pathways

While the specific biological targets of this compound are not yet fully elucidated, the broader class of N-arylbenzenesulfonamides has been shown to interact with various enzymes. For instance, certain derivatives are known to inhibit ATP-citrate lyase (ACL), a key enzyme in fatty acid and cholesterol biosynthesis.[5] Inhibition of ACL can lead to reduced plasma cholesterol and triglycerides.

The following diagram illustrates the potential inhibitory action of an N-arylbenzenesulfonamide on the ACL pathway.

This guide provides a foundational understanding of the solubility of this compound. Further empirical studies are necessary to precisely quantify its solubility in a range of pharmaceutically relevant solvents and to fully characterize its biological activity. The methodologies and conceptual frameworks presented herein offer a robust starting point for such investigations.

References

In Silico Prediction of N-(3,4-dimethoxyphenyl)benzenesulfonamide Bioactivity: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of N-(3,4-dimethoxyphenyl)benzenesulfonamide. Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] This document outlines a systematic approach employing state-of-the-art computational techniques to identify potential biological targets, predict binding affinities, and assess the pharmacokinetic and toxicological profiles of the title compound. By leveraging molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET prediction, researchers can efficiently prioritize experimental studies and accelerate the drug discovery process. Detailed methodologies for these computational experiments are provided, alongside strategies for experimental validation.

Introduction: The Therapeutic Potential of Benzenesulfonamides

The benzenesulfonamide scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs. Its derivatives have been shown to exhibit a wide range of biological activities, acting as inhibitors for enzymes such as carbonic anhydrases and kinases, and exhibiting cytotoxic effects against various cancer cell lines.[1][2][6][7] Computational studies have played a pivotal role in elucidating the structure-activity relationships (SAR) of these compounds, enabling the rational design of more potent and selective analogs.[1][8]

This compound incorporates the key benzenesulfonamide core functionalized with a dimethoxyphenyl group, a feature present in compounds with known biological activities. This guide presents a hypothetical, yet methodologically rigorous, in silico investigation to predict its bioactivity profile.

Proposed In Silico Bioactivity Prediction Workflow

The following workflow outlines a logical sequence of computational experiments to predict the bioactivity of this compound.

Caption: A comprehensive workflow for the in silico prediction and experimental validation of bioactivity.

Methodologies and Protocols

Target Identification and Selection

A critical first step is to identify potential protein targets for this compound. This is achieved through a combination of literature review and database mining.

Experimental Protocol:

-

Literature Search: Conduct searches on databases like PubMed and Google Scholar for benzenesulfonamide derivatives with similar substitution patterns and their known biological targets.

-

Database Mining: Utilize databases such as ChEMBL and BindingDB to search for compounds structurally similar to this compound and retrieve their associated bioactivity data and protein targets.

-

Target Prioritization: Based on the gathered information, prioritize potential targets. For this guide, we will consider Carbonic Anhydrase IX (CA-IX) and Tropomyosin receptor kinase A (TrkA) as hypothetical targets due to the established activity of benzenesulfonamides against these proteins.[1][8]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Experimental Protocol:

-

Ligand Preparation:

-

Generate the 3D structure of this compound using software like Avogadro or ChemDraw.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the structure in a format compatible with docking software (e.g., .pdbqt).

-

-

Protein Preparation:

-

Retrieve the crystal structures of the selected protein targets (e.g., PDB ID: 1HE7 for TrkA) from the Protein Data Bank.[8]

-

Prepare the protein for docking using tools like AutoDockTools. This involves removing water molecules, adding polar hydrogens, and assigning charges.

-

Define the binding site (grid box) based on the co-crystallized ligand or known active site residues.

-

-

Docking Simulation:

-

Perform the docking using software such as AutoDock Vina.

-

Set the exhaustiveness parameter to ensure a thorough search of the conformational space.

-

-

Analysis:

-

Analyze the resulting binding poses and their corresponding binding affinities (e.g., kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

Predicted Binding Interactions (Hypothetical Data):

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Carbonic Anhydrase IX | 5FL4 | -8.2 | His94, His96, His119, Thr200 |

| TrkA | 1HE7 | -9.5 | Glu553, Leu554, Met621, Cys647 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models correlate the chemical structure of compounds with their biological activity.

Experimental Protocol:

-

Dataset Collection: Compile a dataset of structurally diverse benzenesulfonamide derivatives with experimentally determined bioactivities against the target of interest (e.g., IC50 values for TrkA inhibition).

-

Molecular Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors (e.g., topological, electronic, and steric properties) using software like PaDEL-Descriptor or RDKit.

-

Model Development and Validation:

-

Divide the dataset into training and test sets.

-

Use a machine learning algorithm (e.g., multiple linear regression, support vector machine, or random forest) to build the QSAR model using the training set.

-

Validate the model's predictive power using the test set and statistical metrics such as R², Q², and RMSE.

-

-

Prediction: Use the validated QSAR model to predict the bioactivity of this compound.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.

Experimental Protocol:

-

Utilize online servers or standalone software (e.g., SwissADME, pkCSM) to predict a range of physicochemical and pharmacokinetic properties.

-

Analyze the predictions against established rules for drug-likeness, such as Lipinski's Rule of Five.

Predicted ADMET Properties (Hypothetical Data):

| Property | Predicted Value | Interpretation |

| Molecular Weight | 309.36 g/mol | Compliant with Lipinski's Rule |

| LogP | 2.85 | Optimal for cell permeability |

| H-bond Donors | 1 | Compliant with Lipinski's Rule |

| H-bond Acceptors | 5 | Compliant with Lipinski's Rule |

| BBB Permeability | Low | Reduced risk of CNS side effects |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Ames Toxicity | Non-toxic | Low mutagenic potential |

Potential Signaling Pathway Involvement

Based on the hypothetical targeting of TrkA, this compound could potentially modulate downstream signaling pathways involved in cell proliferation and survival.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]

- 6. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects | Bentham Science [benthamscience.com]

- 7. citedrive.com [citedrive.com]

- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and Synthesis of Novel Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of sulfonamide synthesis, from the early breakthroughs that revolutionized antibacterial therapy to the latest advancements in synthetic methodologies. This document details the pivotal moments in the history of these life-saving drugs, outlines the mechanism of action of sulfonamides, and presents a series of modern, novel synthetic protocols for their preparation. Quantitative data is summarized in structured tables for comparative analysis, and key experimental procedures are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and concise representation of complex processes.

A Serendipitous Discovery: The History of Sulfonamides

The journey of sulfonamides began in the 1930s at the laboratories of Bayer, a part of the German chemical conglomerate IG Farben.[1][2] At a time when bacterial infections were a leading cause of death, the scientific community was actively searching for effective antimicrobial agents.[1] The prevailing theory, championed by Paul Ehrlich, was that dyes, which selectively stain bacteria, could be modified to act as "magic bullets" to target and kill pathogens without harming the host.

Inspired by this concept, a team of researchers at Bayer, including chemists Josef Klarer and Fritz Mietzsch, synthesized a series of azo dyes.[3] The pathologist Gerhard Domagk was tasked with testing these compounds for their antibacterial activity in vivo.[4][5] In 1932, Domagk made a landmark discovery with a red azo dye named Prontosil rubrum.[3][6] He found that Prontosil was remarkably effective in protecting mice from lethal streptococcal infections.[3]

A pivotal moment came when Domagk's own daughter contracted a severe streptococcal infection from a needle prick, and facing the grim possibility of amputation, he administered Prontosil.[1][3] She made a full recovery, providing dramatic human evidence of the drug's efficacy.[1] For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[1][4][5] However, due to the Nazi regime's decree forbidding German citizens from accepting Nobel Prizes, he was forced to decline the award at the time, though he was able to receive the medal and diploma after World War II.[1]

Interestingly, Prontosil itself was found to be inactive against bacteria in vitro.[3] In 1935, a team at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Federico Nitti, and Daniel Bovet, uncovered the reason for this discrepancy.[7] They demonstrated that Prontosil is a prodrug, meaning it is metabolized in the body to its active form: a simpler, colorless compound called sulfanilamide (para-aminobenzenesulfonamide).[2][3][7] Sulfanilamide had been first synthesized by the Austrian chemist Paul Gelmo in 1908 as part of his doctoral thesis and was patented in 1909, though its medicinal properties were not recognized at the time.[7][8]

This revelation that the antibacterial activity resided in the sulfanilamide moiety, and not the dye portion of Prontosil, opened the floodgates for the development of a vast array of "sulfa drugs."[3] The subsequent years saw the synthesis of thousands of sulfonamide derivatives with improved efficacy, broader spectrum of activity, and reduced toxicity.[9] These drugs were the first effective systemic antibacterial agents and heralded the dawn of the antibiotic era, saving countless lives before the widespread availability of penicillin.[1][2][10]

Mechanism of Action: Targeting the Bacterial Folate Synthesis Pathway

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of a key enzyme in the bacterial folate synthesis pathway, dihydropteroate synthase (DHPS).[1][3][7] Folic acid and its derivatives (folates) are essential cofactors for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[11] While humans obtain folate from their diet, bacteria must synthesize it de novo, making this pathway an excellent target for selective toxicity.[9][12]

The bacterial folate synthesis pathway begins with guanosine triphosphate (GTP) and culminates in the production of tetrahydrofolate. A critical step in this pathway is the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a reaction catalyzed by DHPS.[13] Sulfonamides, due to their structural similarity to PABA, act as a competitive substrate for DHPS.[7] By binding to the active site of the enzyme, they prevent the incorporation of PABA, thereby halting the synthesis of dihydropteroate and, consequently, folic acid.[9] This disruption of folate metabolism inhibits bacterial growth and replication.[2]

Evolution of Sulfonamide Synthesis: From Classical Methods to Modern Innovations

The classical and most direct method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with ammonia or a primary or secondary amine.[14] The key challenge, therefore, often lies in the efficient and selective preparation of the requisite sulfonyl chloride precursors. Traditional methods for sulfonyl chloride synthesis, such as the chlorosulfonation of arenes with chlorosulfonic acid, often suffer from harsh reaction conditions, the use of hazardous reagents, and limited functional group tolerance.[13]

In recent years, the field of organic synthesis has witnessed the development of numerous novel and elegant strategies for the construction of sulfonamides, overcoming many of the limitations of classical methods. These modern approaches often employ transition-metal catalysis, photoredox catalysis, and C-H activation strategies to forge the critical sulfur-nitrogen bond with greater efficiency, selectivity, and functional group compatibility.

Palladium-Catalyzed Synthesis from Arylboronic Acids

A significant advancement in sulfonamide synthesis is the palladium-catalyzed coupling of readily available arylboronic acids with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), followed by in situ trapping of the resulting sulfinate intermediate with an aminating agent.[9][12] This approach offers a mild and versatile route to a wide range of sulfonamides.

Experimental Protocol: Palladium-Catalyzed Synthesis of Aryl Sulfonamides from Arylboronic Acids

-

Step 1: Sulfinate Formation: To a reaction vessel is added the arylboronic acid (1.0 equiv), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and tetra-n-butylammonium bromide (TBAB, 0.25 equiv). The vessel is charged with a 1:1 mixture of 1,4-dioxane and methanol. The reaction mixture is then heated to 80 °C and stirred. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[15]

-

Step 2: Sulfonamide Formation: After the formation of the aryl sulfinate is complete, the reaction mixture is cooled to room temperature. Triethylamine (Et₃N, 2.0 equiv) is added, followed by the desired amine (2.2-3.0 equiv). For less reactive amines, such as anilines, pyridine (3.0 equiv) can be used as a base and solvent. An aqueous solution of sodium hypochlorite (NaOCl) is then added, and the mixture is stirred vigorously at room temperature. The reaction is monitored until completion.[16]

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired sulfonamide.[16]

| Arylboronic Acid | Amine | Yield (%) | Reference |

| Phenylboronic acid | Morpholine | 85 | [15] |

| 4-Methoxyphenylboronic acid | Piperidine | 92 | [15] |

| 3-Chlorophenylboronic acid | Aniline | 78 | [16] |

| 2-Naphthylboronic acid | Benzylamine | 88 | [16] |

Copper-Catalyzed Three-Component Synthesis

Copper catalysis has also emerged as a powerful tool for the synthesis of sulfonamides. One notable method involves a direct, one-step, three-component coupling of an arylboronic acid, an amine, and a sulfur dioxide surrogate, catalyzed by a simple copper(II) salt.[17] This approach is highly convergent and allows for the rapid generation of diverse sulfonamide libraries.

References

- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]

- 8. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ora.ox.ac.uk [ora.ox.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Folate - Wikipedia [en.wikipedia.org]

- 12. palladium-ii-catalyzed-synthesis-of-sulfinates-from-boronic-acids-and-dabso-a-redox-neutral-phosphine-free-transformation - Ask this paper | Bohrium [bohrium.com]

- 13. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 14. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 15. Palladium(II)‐Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox‐Neutral, Phosphine‐Free Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Molecular Architecture of N-Aryl Sulfonamides: A Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the molecular structure of N-aryl sulfonamides, a critical pharmacophore in a wide array of therapeutic agents. By leveraging computational chemistry, researchers have gained profound insights into the conformational preferences, electronic properties, and intermolecular interactions that govern the biological activity of these compounds. This document synthesizes key findings from the scientific literature, presenting quantitative structural data, detailing computational methodologies, and visualizing fundamental concepts to facilitate a deeper understanding and inform future drug design efforts.

Core Concepts in N-Aryl Sulfonamide Structure

The biological activity of N-aryl sulfonamides is intrinsically linked to their three-dimensional structure. Theoretical studies, primarily employing quantum chemical calculations like Density Functional Theory (DFT), have been instrumental in dissecting the subtle interplay of forces that define their molecular architecture.[1][2][3][4][5][6][7][8] A key aspect of their structure is the conformational flexibility around the S-C (sulfonyl-aryl) and S-N (sulfonyl-nitrogen) bonds, which dictates the spatial arrangement of the aryl and sulfonamide moieties.[9] These conformations are often influenced by the substitution pattern on the aromatic ring and the nature of the substituent on the sulfonamide nitrogen.

Molecular modeling and docking studies have further illuminated how these structural features influence the binding of N-aryl sulfonamides to their biological targets.[10][11][12][13] By simulating the interactions between the sulfonamide molecule and the active site of a protein, researchers can predict binding affinities and identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are crucial for biological efficacy. This synergy between theoretical calculations and experimental validation, often through techniques like X-ray crystallography and NMR spectroscopy, provides a robust framework for understanding structure-activity relationships (SAR).[5][6][7][8][14]

Quantitative Structural Data

The following tables summarize key geometric parameters of N-aryl sulfonamides as determined by theoretical calculations in various studies. These parameters, including bond lengths, bond angles, and dihedral angles, are fundamental to defining the molecule's shape and steric profile.

Table 1: Calculated Bond Lengths (Å) in Representative N-Aryl Sulfonamides

| Bond | Benzenesulfonamide | p-Toluenesulfonamide | Sulfanilamide | Computational Method | Reference |

| S-O | 1.435 | 1.434 | 1.436 | B3LYP/6-311++G(d,p) | [6][7] |

| S-N | 1.678 | 1.679 | 1.675 | B3LYP/6-311++G(d,p) | [6][7] |

| S-C | 1.772 | 1.773 | 1.769 | B3LYP/6-311++G(d,p) | [6][7] |

| C-S-N | - | - | - | M06/6-311++G** | [2] |

Table 2: Calculated Bond Angles (°) in Representative N-Aryl Sulfonamides

| Angle | Benzenesulfonamide | p-Toluenesulfonamide | Sulfanilamide | Computational Method | Reference |

| O-S-O | 120.1 | 120.0 | 120.2 | B3LYP/6-311++G(d,p) | [6][7] |

| O-S-N | 107.5 | 107.6 | 107.4 | B3LYP/6-311++G(d,p) | [6][7] |

| O-S-C | 107.8 | 107.9 | 107.7 | B3LYP/6-311++G(d,p) | [6][7] |

| C-S-N | 107.9 | 107.8 | 108.0 | B3LYP/6-311++G(d,p) | [6][7] |

Table 3: Calculated Dihedral Angles (°) in Representative N-Aryl Sulfonamides

| Dihedral Angle (Atoms) | Benzenesulfonamide | p-Toluenesulfonamide | Sulfanilamide | Computational Method | Reference |

| C-C-S-N | 85.2 | 86.1 | 84.9 | B3LYP/6-311++G(d,p) | [8] |

| C-S-N-H | 60.5 (staggered) | 59.8 (staggered) | 61.2 (staggered) | B3LYP/6-311++G(d,p) | [8] |

| C-S-N-H | 0.8 (eclipsed) | 1.2 (eclipsed) | 0.5 (eclipsed) | B3LYP/6-311++G(d,p) | [8] |

Experimental and Computational Protocols

The theoretical investigation of N-aryl sulfonamide molecular structures predominantly relies on a set of well-established computational chemistry protocols.

Key Experimental (Computational) Protocols

-

Geometry Optimization: The initial step in most theoretical studies is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization, where the positions of the atoms are systematically adjusted to find a minimum on the potential energy surface. A widely used method for this is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p).[6][7] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on oxygen and nitrogen atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

-

Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation.[3]

-

Conformational Analysis: To explore the different possible spatial arrangements of the N-aryl sulfonamide, a conformational search is often conducted. This involves systematically rotating rotatable bonds (e.g., S-C and S-N) and calculating the energy of each resulting conformer. This process helps to identify the most stable conformers and the energy barriers between them.[8][9]

-

Molecular Docking: In the context of drug design, molecular docking simulations are employed to predict the binding mode and affinity of an N-aryl sulfonamide within the active site of a target protein. This involves placing the ligand (sulfonamide) into the binding site of the receptor (protein) and evaluating the interaction energy using a scoring function.[10][11]

-

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the N-aryl sulfonamide and its complex with a biological target, molecular dynamics simulations are performed. These simulations model the movement of atoms over time, providing insights into the stability of the complex and the nature of the intermolecular interactions.[10]

Visualizing Molecular Concepts

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships in the theoretical study of N-aryl sulfonamides.

Conclusion

Theoretical studies have proven to be an indispensable tool for unraveling the intricacies of N-aryl sulfonamide molecular structure. The quantitative data and conceptual frameworks derived from these computational investigations provide a solid foundation for understanding the structure-activity relationships that govern the therapeutic potential of this important class of compounds. For researchers and professionals in drug development, a thorough appreciation of these theoretical underpinnings is crucial for the rational design of novel N-aryl sulfonamide-based drugs with enhanced efficacy and selectivity. The continued evolution of computational methods promises to further refine our understanding and accelerate the discovery of next-generation therapeutics.

References

- 1. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan [mdpi.com]

- 7. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and molecular modeling of novel aryl carboximidamides and 3-aryl-1,2,4-oxadiazoles derived from indomethacin as potent anti-inflammatory iNOS/PGE2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

Methodological & Application

N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol

Topic: N-(3,4-dimethoxyphenyl)benzenesulfonamide Synthesis Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a sulfonamide derivative of interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents. This document provides a detailed protocol for the synthesis of this compound via the reaction of 3,4-dimethoxyaniline with benzenesulfonyl chloride. The methodology is based on established procedures for the synthesis of analogous sulfonamide compounds.

Reaction Scheme

Caption: Synthesis of this compound.

Materials and Methods

Materials:

-

3,4-Dimethoxyaniline

-

Benzenesulfonyl chloride

-

Triethylamine (TEA) or Sodium Carbonate

-

Dichloromethane (DCM) or Water

-

Hexane

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Experimental Protocol

This protocol is adapted from established methods for sulfonamide synthesis.[1][2]

-

Reaction Setup:

-

In a round-bottom flask, dissolve 3,4-dimethoxyaniline (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or water (10 mL).

-

If using an organic solvent like DCM, add triethylamine (1.2 mmol) to the solution to act as a base. If using water, prepare a 3% sodium carbonate solution to maintain the pH at 8.

-

Stir the mixture at room temperature.

-

-

Addition of Benzenesulfonyl Chloride:

-

Slowly add benzenesulfonyl chloride (1.0-1.2 mmol) dropwise to the stirred solution of the aniline derivative.

-

The reaction is typically exothermic, so maintain the temperature with an ice bath if necessary.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

-

Work-up:

-

Once the reaction is complete, if using an organic solvent, wash the reaction mixture with water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

-

If the reaction was performed in water, the product may precipitate out of the solution. Collect the precipitate by filtration and wash with water.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for purification.

-

Data Presentation

The following table summarizes the expected physicochemical and spectral data for the synthesized this compound.

| Parameter | Data |

| Molecular Formula | C₁₄H₁₅NO₄S |

| Molecular Weight | 293.34 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally (TBD) |

| Yield | TBD |

| ¹H NMR (CDCl₃, δ ppm) | TBD |

| ¹³C NMR (CDCl₃, δ ppm) | TBD |

| IR (KBr, cm⁻¹) | TBD |

| Mass Spectrum (m/z) | TBD |

Experimental Workflow

Caption: Workflow diagram of the synthesis and purification process.

References

Application Notes and Protocols for the Quantification of N-(3,4-dimethoxyphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4-dimethoxyphenyl)benzenesulfonamide is a molecule of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

The following protocols are representative methods based on established analytical techniques for structurally similar sulfonamide compounds. Method validation and optimization will be necessary for specific matrices and regulatory requirements.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data achievable with the described analytical methods for sulfonamide compounds. These values should serve as a guideline for method development and validation for this compound.

Table 1: HPLC-UV Method - Typical Performance Characteristics

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Table 2: LC-MS/MS Method - Typical Performance Characteristics

| Parameter | Typical Value |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Table 3: UV-Vis Spectrophotometry Method - Typical Performance Characteristics

| Parameter | Typical Value |

| Linearity Range | 1 - 25 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Molar Absorptivity (ε) | Dependent on solvent |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

This compound reference standard

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (75:25, v/v) with 0.1% formic acid.[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.[2]

-

Injection Volume: 10 µL

-

Detection Wavelength: 270 nm (based on typical absorbance for sulfonamides, should be optimized).[1]

Protocol:

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in acetonitrile.

-

Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

-

-

Sample Preparation:

-

Accurately weigh a quantity of the sample containing this compound.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile) to achieve a theoretical concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to construct a calibration curve.

-

Inject the sample solutions.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying trace levels of this compound in complex matrices such as biological fluids.

Instrumentation and Materials:

-

LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

UPLC/HPLC system

-

C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

This compound reference standard

-

Internal standard (IS), structurally similar stable isotope-labeled compound if available

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Chromatographic and MS Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes)

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS Transitions: Precursor ion and product ions for this compound and the IS need to be determined by direct infusion.

Protocol:

-

Standard and Sample Preparation:

-

Prepare stock solutions of the analyte and IS in a suitable solvent.

-

Prepare calibration standards by spiking known amounts of the analyte into a blank matrix.

-

For biological samples, perform protein precipitation followed by solid-phase extraction (SPE) for sample clean-up and concentration. A typical SPE protocol involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

Analysis:

-

Optimize MS parameters (e.g., cone voltage, collision energy) for the analyte and IS.

-

Set up the LC-MS/MS system with the optimized chromatographic and MS conditions.

-

Inject the prepared standards and samples.

-

Quantify the analyte using the peak area ratio of the analyte to the IS against the calibration curve.

-

UV-Vis Spectrophotometry

This is a simple and cost-effective method for the quantification of this compound in pure form or highly concentrated solutions, provided there are no interfering substances that absorb at the same wavelength.

Instrumentation and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Methanol or Ethanol (spectroscopic grade)

-

This compound reference standard

-

Volumetric flasks and pipettes

Protocol:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Standard Solution Preparation:

-

Prepare a stock solution of the reference standard in the chosen solvent.

-

Prepare a series of calibration standards with concentrations that give absorbance values within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the solvent to obtain a concentration within the calibration range.

-

-

Analysis:

-

Set the spectrophotometer to the predetermined λmax.

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of the standard solutions and construct a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the sample solution.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Conclusion

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The protocols provided herein offer a starting point for method development and validation. It is imperative that any method be thoroughly validated according to the relevant regulatory guidelines (e.g., ICH) to ensure the generation of accurate and reliable data.

References

Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of substituted benzenesulfonamides, a critical pharmacophore in numerous therapeutic agents. Key synthetic strategies are presented, including classical methods and modern catalytic approaches, to provide researchers with a comprehensive guide for accessing a wide array of benzenesulfonamide derivatives. The protocols are supported by quantitative data and visual workflows to facilitate experimental design and execution.

Introduction

Benzenesulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties. Their therapeutic efficacy often stems from the ability of the sulfonamide moiety to mimic a carboxylate group and act as a zinc-binding group in various metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases. The modular nature of their synthesis allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

This guide outlines three principal synthetic routes to access substituted benzenesulfonamides:

-

Route A: Classical Synthesis via the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.

-

Route B: Modern Cross-Coupling utilizing the Buchwald-Hartwig amination for the palladium-catalyzed formation of the sulfonamide C-N bond.

-

Route C: Bio-orthogonal Chemistry employing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" for the synthesis of complex sulfonamide-triazole conjugates.

Synthesis of Key Precursors

The successful synthesis of substituted benzenesulfonamides relies on the availability of two key precursors: substituted benzenesulfonyl chlorides and substituted anilines/amines.

Preparation of Substituted Benzenesulfonyl Chlorides

Substituted benzenesulfonyl chlorides can be prepared through two primary methods:

-

Chlorosulfonation of Substituted Benzenes: This is a direct approach where a substituted benzene is reacted with chlorosulfonic acid.

-

From Substituted Anilines: A versatile method that involves the diazotization of a substituted aniline followed by a reaction with sulfur dioxide in the presence of a copper catalyst (Sandmeyer-type reaction).

Protocol 1: Synthesis of 2,4-disubstituted benzenesulfonyl chloride via Chlorosulfonation

This protocol describes the synthesis of 2,4-disubstituted benzenesulfonyl chloride from a meta-disubstituted benzene.

-

In a 50 L reactor, add the m-disubstituted benzene (e.g., 3.35 kg of m-diethylbenzene).

-

Add a dehydrating agent (e.g., 0.05 kg of anhydrous sodium sulfate) with stirring.

-

Cool the mixture to 10°C in an ice-water bath.

-

Slowly add chlorosulfonic acid (3.25 kg) dropwise from a dropping funnel, maintaining the temperature at 10°C.

-

After the addition is complete, allow the reaction to proceed at 10°C for 30 minutes.

-

Slowly add a second portion of chlorosulfonic acid (6 kg) dropwise, keeping the temperature at 10°C.

-

Add thionyl chloride (0.75 kg) and maintain the reaction at 10°C for 5 hours to obtain the sulfonylated product.

-

In a separate 100 L glass storage tank, prepare a mixture of 25 kg of ice and water.

-

With vigorous stirring, slowly add the sulfonylated material to the ice-water mixture, ensuring the temperature remains below 15°C.

-

After the addition, continue stirring for 1 hour.

-

Transfer the mixture to a separatory funnel and allow the layers to separate for 1 hour.

-

The lower organic layer containing the desired 2,4-disubstituted benzenesulfonyl chloride is collected.

Synthesis of Substituted Anilines

A wide variety of substituted anilines are commercially available. For bespoke substitution patterns, numerous synthetic methods have been developed, including multi-component reactions and modern cross-coupling techniques.

Synthetic Routes to Substituted Benzenesulfonamides

Route A: Classical Synthesis

The most traditional and widely used method for the synthesis of benzenesulfonamides is the reaction of a benzenesulfonyl chloride with a primary or secondary amine in the presence of a base.

Protocol 2: General Procedure for the Synthesis of N-Aryl Benzenesulfonamides

-

Dissolve the substituted aniline (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) in an ice bath.

-

Add a base, typically an organic base like triethylamine (TEA) (1.2 eq.), dropwise to the solution.[1]

-

Stir the mixture in the ice bath.

-

Add the substituted benzenesulfonyl chloride (1.0 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Table 1: Examples of Classical Benzenesulfonamide Synthesis with Varying Yields

| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |

| 1 | Aniline | Benzenesulfonyl chloride | Pyridine | - (Neat) | 90 | [1] |

| 2 | Aniline | p-Toluenesulfonyl chloride | TEA | THF | 86 | [1] |

| 3 | Aniline | Benzenesulfonyl chloride | TEA | DCM | 85 | [1] |

| 4 | p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | Quantitative | [1] |

Route B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is particularly useful for the synthesis of sterically hindered sulfonamides or when using less reactive aryl halides or sulfonates as starting materials.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Benzenesulfonamides

-

To a 2-necked flask under a nitrogen atmosphere, add the palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0), 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 2.0 eq.).

-

Add the solvent (e.g., degassed toluene, 5 mL) and stir the mixture at room temperature for 5 minutes.

-

Add the aryl halide (e.g., 4-chlorotoluene, 1.0 eq.) and the amine (e.g., morpholine, 1.5 eq.) in one portion.

-

Heat the resulting mixture at reflux for 6 hours, monitoring the reaction by GC or TLC.

-

Cool the reaction mixture to room temperature and quench with water (10 mL).

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Representative Yields for Buchwald-Hartwig Amination in Sulfonamide Synthesis

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)2/XPhos | NaOtBu | Toluene | 94 |

Route C: Click Chemistry (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile click chemistry reaction that can be used to synthesize complex benzenesulfonamide derivatives containing a 1,2,3-triazole linker. This method is ideal for creating libraries of compounds for drug discovery.

Protocol 4: General Procedure for CuAAC Synthesis of Benzenesulfonamide-Triazole Conjugates

-

In a suitable vial, dissolve the azide-functionalized benzenesulfonamide (1.0 eq.) and the terminal alkyne (1.0 eq.) in a solvent system, typically a mixture of t-butanol and water.

-

To this solution, add a copper(II) sulfate solution (e.g., 0.1 eq. of a 1 M aqueous solution).

-

Add a solution of a reducing agent, such as sodium ascorbate (e.g., 0.2 eq. of a 1 M aqueous solution), to generate the active Cu(I) catalyst in situ.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualization of Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of substituted benzenesulfonamides, starting from the preparation of the key precursors.

Buchwald-Hartwig Amination Catalytic Cycle

This diagram outlines the catalytic cycle for the Buchwald-Hartwig amination, a key modern method for C-N bond formation.

Signaling Pathway Inhibition by Benzenesulfonamides

Many benzenesulfonamide-based drugs function as inhibitors of carbonic anhydrases (CAs). CA IX, in particular, is overexpressed in many cancers and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation. Inhibition of CA IX can interfere with pH regulation and subsequently impact downstream signaling pathways, such as the β-catenin pathway.[2]

Conclusion

The synthetic routes and protocols outlined in this document provide a robust toolkit for the synthesis of substituted benzenesulfonamides. The choice of synthetic strategy will depend on the desired substitution pattern, the scale of the synthesis, and the availability of starting materials. The classical approach remains a reliable and cost-effective method for many derivatives, while modern catalytic methods like the Buchwald-Hartwig amination and click chemistry offer expanded scope and efficiency for the synthesis of more complex and diverse compound libraries. These methodologies are crucial for the continued development of novel benzenesulfonamide-based therapeutics.

References

Application Notes and Protocols for N-(3,4-dimethoxyphenyl)benzenesulfonamide and Structurally Related Compounds as Research Tools